molecular formula C22H24N4O3 B2636468 3-(3-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1797593-42-0

3-(3-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No. B2636468
CAS RN: 1797593-42-0
M. Wt: 392.459
InChI Key: ABXQELZOZXTARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Scientific Research Applications

Microwave Synthesis and Antimicrobial Activity

A study by Raval, Desai, and Desai (2012) explored the microwave synthesis of pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, highlighting their antimicrobial properties. These compounds were characterized by UV, IR, 1H NMR, 13C NMR, Mass, and elemental analysis and showed significant antimicrobial activity (Raval, Desai, & Desai, 2012).

Synthesis and Anticancer Activity

Parveen et al. (2017) synthesized compounds with estrogen receptor binding affinity, showing potential anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. These compounds, including substituted 2-amino pyrimidines and quinolines, were evaluated for their cytotoxic activities and provided insights into structure-activity relationships (Parveen et al., 2017).

Antimicrobial and Antifungal Studies

Research by Patel et al. (2012) on s-Triazine-Based Thiazolidinones as antimicrobial agents revealed novel compounds with significant activity against various bacteria and fungi. These findings suggest the potential of such derivatives in combating microbial infections (Patel et al., 2012).

Molecular Modeling and Antagonist Studies

Abou-Seri, Abouzid, and El Ella (2011) conducted a study on quinazolinone-arylpiperazine derivatives as α1-adrenoceptor antagonists. Through synthesis, in vivo hypotensive activity evaluation, and molecular modeling, they identified compounds with promising α1-blocking activity, indicating potential applications in hypertension management (Abou-Seri, Abouzid, & El Ella, 2011).

Biofilm Inhibition Studies

Rasapalli et al. (2020) synthesized 4(3H)-quinazolinonyl aminopyrimidine derivatives for biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. Some derivatives showed efficient inhibition of biofilm formation, indicating potential applications in combating biofilm-associated infections (Rasapalli et al., 2020).

properties

IUPAC Name

3-[3-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-16-5-4-8-20(24-16)29-17-9-12-25(13-10-17)21(27)11-14-26-15-23-19-7-3-2-6-18(19)22(26)28/h2-8,15,17H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXQELZOZXTARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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